2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate is a chemical compound with the molecular formula C9H6F5NO2 and a molecular weight of 255.14 g/mol . This compound is characterized by the presence of trifluoroethyl and difluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate typically involves the reaction of 2,4-difluoroaniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Scientific Research Applications
2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl and difluorophenyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate can be compared with other similar compounds, such as:
2,2,2-trifluoroethyl N-phenylcarbamate: This compound lacks the difluorophenyl group, which may result in different chemical and biological properties.
2,2,2-trifluoroethyl N-(3,4-difluorophenyl)carbamate: The position of the fluorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with molecular targets.
The unique combination of trifluoroethyl and difluorophenyl groups in this compound makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPSBSXDXBFCBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216991 | |
Record name | 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923200-20-8 | |
Record name | 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923200-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-(2,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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